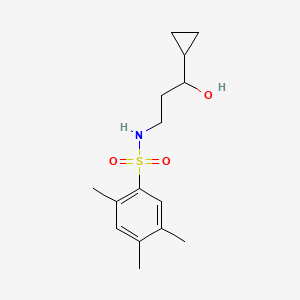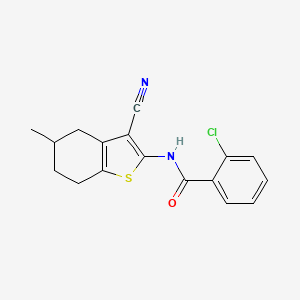![molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)
3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD9496 Deacrylsäurephenol ist ein nichtsteroidaler, kleinmolekularer Inhibitor des Östrogenrezeptors Alpha. Es ist ein potenter und selektiver Antagonist und Downregulator des Östrogenrezeptors Alpha in vitro und in vivo in Östrogenrezeptor-positiven Brustkrebsmodellen . Diese Verbindung hat eine signifikante Hemmung des Tumorwachstums gezeigt und wird derzeit in klinischen Studien auf ihre potenziellen Vorteile bei Patienten mit fortgeschrittener metastasierter Erkrankung untersucht .
Herstellungsmethoden
Die Synthese von AZD9496 Deacrylsäurephenol beinhaltet strukturbasiertes Design und iterative struktur-aktivitäts-Beziehungsstudien in der medizinischen Chemie. Die Verbindung leitet sich von einem neuartigen Östrogenrezeptor-Bindungsmotiv ab, das auf Potenz und orale Bioverfügbarkeit optimiert ist . Der Syntheseweg umfasst die Herstellung von (E)-3-(3,5-Difluor-4-((1R,3R)-2-(2-Fluor-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylsäure .
Vorbereitungsmethoden
The synthesis of AZD9496 deacrylic acid phenol involves structure-based design and iterative medicinal chemistry structure-activity relationship studies. The compound is derived from a novel estrogen receptor-binding motif, optimized for potency and oral bioavailability . The synthetic route includes the preparation of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid .
Analyse Chemischer Reaktionen
AZD9496 Deacrylsäurephenol durchläuft verschiedene chemische Reaktionen, darunter die elektrophile aromatische Substitution aufgrund des Vorhandenseins der Phenolgruppe. Der Hydroxylsubstituent des Phenols ist ortho- und para-dirigierend, wodurch der aromatische Ring stark für elektrophile aromatische Substitutionsreaktionen aktiviert wird . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Elektrophile wie Halogene, Nitrogruppen und Sulfonsäuren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise substituierte Phenole .
Wissenschaftliche Forschungsanwendungen
AZD9496 Deacrylsäurephenol hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Brustkrebsbehandlung. Es wird als oraler selektiver Östrogenrezeptor-Degrader verwendet, der eine potente Antiöstrogenaktivität in sowohl endokrin-sensitiven als auch endokrin-resistenten Brustkrebsmodellen zeigt . Die Verbindung wurde auf ihre Fähigkeit untersucht, das Zellwachstum zu hemmen, die Östrogenrezeptoraktivität zu blockieren und die Expression von Östrogenrezeptor-abhängigen Genen zu reduzieren . Darüber hinaus wird AZD9496 Deacrylsäurephenol für seinen potenziellen Einsatz in Kombinationstherapien mit PI3K-Signalweg- und CDK4/6-Inhibitoren untersucht, um die wachstumshemmenden Wirkungen zu verstärken .
Wirkmechanismus
AZD9496 Deacrylsäurephenol übt seine Wirkungen aus, indem es an Östrogenrezeptor Alpha bindet und diesen herunterreguliert. Es fungiert als selektiver Östrogenrezeptor-Antagonist und -Degrader, was zu einem Rückgang der Östrogenrezeptor-Proteinspiegel und einer Hemmung der Östrogenrezeptor-abhängigen Gen-Transkription führt . Die Verbindung reduziert effektiv die Östrogenrezeptor-Spiegel und hemmt das Wachstum von sowohl endokrin-sensitiven als auch endokrin-resistenten Zell-Linienmodellen . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Östrogenrezeptor Alpha und seine nachgeschalteten Signalwege .
Wissenschaftliche Forschungsanwendungen
AZD9496 deacrylic acid phenol has several scientific research applications, particularly in the field of breast cancer treatment. It is used as an oral selective estrogen receptor degrader, showing potent anti-estrogen activity in both endocrine-sensitive and endocrine-resistant models of breast cancer . The compound has been studied for its ability to inhibit cell growth, block estrogen receptor activity, and reduce the expression of estrogen receptor-dependent genes . Additionally, AZD9496 deacrylic acid phenol is being explored for its potential use in combination therapies with PI3K pathway and CDK4/6 inhibitors to enhance growth-inhibitory effects .
Wirkmechanismus
AZD9496 deacrylic acid phenol exerts its effects by binding to and downregulating estrogen receptor alpha. It functions as a selective estrogen receptor antagonist and degrader, leading to a decrease in estrogen receptor protein levels and inhibition of estrogen receptor-dependent gene transcription . The compound effectively reduces estrogen receptor levels and inhibits the growth of both endocrine-sensitive and endocrine-resistant cell line models . The molecular targets and pathways involved include the estrogen receptor alpha and its downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
AZD9496 Deacrylsäurephenol ist vergleichbar mit Fulvestrant, einem anderen selektiven Östrogenrezeptor-Degrader, in seiner Fähigkeit, Östrogenrezeptor Alpha zu antagonisieren und abzubauen . Im Gegensatz zu Fulvestrant ist AZD9496 Deacrylsäurephenol oral bioverfügbar, wodurch eine flexiblere Verabreichungsroute ermöglicht wird . Andere ähnliche Verbindungen sind Tamoxifen und Aromatase-Inhibitoren, die ebenfalls den Östrogenrezeptor-Signalweg angreifen, sich aber in ihren Wirkmechanismen und klinischen Anwendungen unterscheiden .
Eigenschaften
IUPAC Name |
3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNAXIUJPIITK-XUSGNXJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2837282.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)
![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)
![N'-(2,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2837287.png)
![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)


